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Nod factor V, Bradyrhizobium japonicum - 163181-91-7

Nod factor V, Bradyrhizobium japonicum

Catalog Number: EVT-1511815
CAS Number: 163181-91-7
Molecular Formula: C21H25NO5S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Nod factor V, produced by Bradyrhizobium japonicum, is a crucial signaling molecule involved in the symbiotic relationship between this bacterium and leguminous plants, particularly soybeans. These compounds, known as lipo-chitooligosaccharides, play a vital role in initiating root nodule formation, which allows the plant to fix atmospheric nitrogen. The specific structure of Nod factor V includes a fatty acid chain and a fucosylated oligosaccharide, which are essential for its biological activity.

Source

Bradyrhizobium japonicum is a soil bacterium belonging to the Rhizobiaceae family. It is predominantly found in the root nodules of legumes, where it establishes a symbiotic relationship that benefits both the plant and the bacterium. The bacterium synthesizes various Nod factors, with Nod factor V being one of the most studied due to its significant role in soybean nodulation.

Classification
  • Kingdom: Bacteria
  • Phylum: Proteobacteria
  • Class: Alphaproteobacteria
  • Order: Rhizobiales
  • Family: Rhizobiaceae
  • Genus: Bradyrhizobium
  • Species: Bradyrhizobium japonicum
Synthesis Analysis

The synthesis of Nod factor V involves several key steps and regulatory mechanisms:

  1. Bacterial Culture: Bradyrhizobium japonicum strains are typically cultured in yeast mannitol broth at optimal temperatures (around 28°C) to promote growth and Nod factor production.
  2. Induction: The addition of flavonoids, such as genistein, triggers the expression of nod genes responsible for Nod factor synthesis. This induction occurs through regulatory proteins like NodD1 and NodVW, which respond to environmental signals.
  3. Extraction and Purification: After sufficient growth, Nod factors are extracted using organic solvents (e.g., butanol) and purified through high-performance liquid chromatography (HPLC). This process allows for the isolation of specific Nod factors based on their retention times compared to standards.

Technical Details

The extraction process typically involves shaking the culture with butanol, allowing phase separation, and evaporating the organic phase under controlled conditions. HPLC systems are employed to analyze the purity and concentration of the extracted Nod factors.

Molecular Structure Analysis

Nod factor V is characterized by its unique molecular structure:

  • Structure: It consists of a chitooligosaccharide backbone linked to a fatty acid chain (C18:1) and a fucose sugar moiety.
  • Molecular Formula: C18H35N2O10 (for Nod Bj-V (C18:1, MeFuc)).
  • Molecular Weight: Approximately 421.49 g/mol.

Data

The structural integrity of Nod factors is crucial for their biological activity; variations in fatty acid length or sugar composition can significantly affect their effectiveness in promoting nodulation.

Chemical Reactions Analysis

Nod factors undergo various chemical reactions that facilitate their interaction with plant roots:

  1. Binding Reactions: Nod factors bind to specific receptors on soybean root hairs, triggering signal transduction pathways that lead to nodule formation.
  2. Degradation Reactions: Once inside the plant cells, Nod factors may be modified or degraded by plant enzymes, which can influence their signaling capacity.

Technical Details

The binding affinity of Nod factors to plant receptors is influenced by their structural features, such as the presence of specific sugar residues and fatty acid chains.

Mechanism of Action

The mechanism by which Nod factor V promotes symbiosis involves several steps:

  1. Perception: Upon contact with soybean roots, Nod factor V is perceived by receptor-like kinases on root hairs.
  2. Signal Transduction: This perception activates intracellular signaling cascades that lead to changes in gene expression within the plant.
  3. Nodule Formation: The signaling ultimately results in the formation of root nodules where nitrogen fixation occurs.

Data

Physical and Chemical Properties Analysis

Nod factor V possesses distinct physical and chemical properties:

  • Physical State: Typically exists as a viscous liquid or solid depending on concentration and formulation.
  • Solubility: Soluble in organic solvents like butanol; limited solubility in water.
  • Stability: Sensitive to heat and pH changes; optimal stability at neutral pH levels.

Relevant Data or Analyses

Studies have shown that environmental conditions such as temperature can impact both the production efficiency and biological activity of Nod factor V.

Applications

Nod factor V has several scientific applications:

  • Agricultural Use: Enhancing soybean yield through inoculation with Bradyrhizobium japonicum strains that produce effective Nod factors.
  • Research Tool: Used in studies investigating plant-microbe interactions and signaling pathways involved in symbiosis.
  • Biotechnology: Potential applications in developing biofertilizers that improve nitrogen availability for crops.
Introduction to Nod Factor V in *Bradyrhizobium japonicum*

Definition and Structural Characterization of Nod Factor V (Nod Bj-V)

Nod Bj-V is a lipochitooligosaccharide (LCO) signal molecule produced by B. japonicum in response to soybean root exudates. Its core structure consists of a β-1,4-linked N-acetyl-D-glucosamine (GlcNAc) oligomer backbone, typically tetrameric or pentameric in length. The reducing terminus is modified with a methylated fucose residue at the C6 position (6-O-methyl-D-fucose), while the non-reducing end bears a polyunsaturated C18:1 (Δ⁹Z) fatty acyl chain N-linked to the glucosamine residue [5] [10]. This structure arises from the coordinated activity of:

  • Core nodulation genes: nodABC (synthesize the chitin oligomer backbone).
  • Host-specificity genes: nodZ (confers fucosyltransferase activity) and nodS (mediates O-methylation) [1] [3].

Table 1: Structural Features of Nod Bj-V Compared to Other Bradyrhizobial Nod Factors

Structural ElementNod Bj-V (B. japonicum)Typical Bradyrhizobium sp. DOA9B. elkanii
Oligomer LengthTetramer/PentamerTetramer/PentamerTetramer
Fatty Acyl ChainC18:1 (Δ⁹Z)C18:1 (Δ⁹Z)C18:1 or C16:0
Reducing Terminus Modification6-O-methyl-D-fucoseD-fucose or acetyl-D-fucose2-O-methyl-L-fucose
Non-Reducing End ModificationNoneCarbamoyl or acetyl groupsCarbamoyl groups
Key Biosynthetic GenesnodABC, nodZ, nodSnodA1, nodA2, nodZ homologsnodZ, nodS variants

The C18:1 acyl chain enhances membrane interaction during host recognition, while the methylated fucose is indispensable for soybean nodulation, acting as a ligand for specific plant receptors (e.g., NFR5α) [7] [10]. Minor structural variants exist due to nod gene paralogy (e.g., duplicated nodA genes in some strains), but Nod Bj-V’s methylfucose decoration is a conserved hallmark of soybean-compatible B. japonicum [3].

Role in Rhizobia-Legume Symbiosis: Nodulation and Nitrogen Fixation

Nod Bj-V orchestrates soybean nodulation through a multi-stage signaling cascade:

A. Root Hair Infection

Soybean root hairs perceive Nod Bj-V at picomolar concentrations via LysM-domain receptor kinases (NFR5/NFR1). This triggers:

  • Ion flux changes: Ca²⁺ influx and K⁺ efflux within minutes, depolarizing the membrane [7].
  • Cytoskeletal reorganization: Redirected root hair growth into curled structures entrapping bacterial microcolonies.
  • Infection thread formation: Nod Bj-V activates expression of plant genes (ENOD40, RIP1) enabling bacterial entry via tubular cellulose-lined structures [6] [8].

B. Nodule Organogenesis

Simultaneously, Nod Bj-V diffuses to inner root tissues, inducing cortical cell division:

  • Phytohormone reprogramming: Nod Bj-V suppresses ethylene biosynthesis (ACS, ACO downregulation) while stimulating localized cytokinin synthesis (IPT upregulation). This overcomes root growth repression and initiates nodule primordia [8].
  • Redox signaling: A systemic reactive oxygen species (ROS) wave, dependent on NADPH oxidase, primes the plant for symbiotic compatibility. Mutants lacking the Nod factor receptor NFR5 fail this response [7].

Table 2: Temporal Signaling Events Induced by Nod Bj-V in Soybean

Time Post-PerceptionKey EventMolecular PlayersFunctional Outcome
0–30 minMembrane depolarization, Ca²⁺ spikingNFR5/NFR1 receptors, ion channelsRoot hair deformation
1–6 hEarly nodulin expression (ENOD40)NSP1/NSP2 transcription factorsInfection thread initiation
6–24 hCortical cell divisionCytokinin (LOG1), auxin redistributionNodule primordium formation
24–48 hSystemic ROS waveNADPH oxidase, glutathione redox changesAntioxidant priming, stress tolerance

C. Symbiotic Nitrogen Fixation

Within mature nodules, Nod Bj-V continues modulating host physiology:

  • Autoregulation of nodulation (AON): Methylfucose-modified Nod Bj-V activates the GmRIC1/GmRIC2 peptide-NARK receptor pathway, suppressing excessive nodule formation [7].
  • Nitrogenase activity: Indirectly supports microaerobic conditions for bacterial nitrogenase by regulating leghemoglobin synthesis.

Evolutionary Significance of Nod Factor Diversity in Bradyrhizobium

The structural diversification of Nod factors (e.g., acyl chain length, glycosyl decorations) reflects adaptive strategies across Bradyrhizobium lineages:

A. Host Range Expansion

B. japonicum’s host-specific modifications (e.g., methylfucose) evolved to target soybean receptors, while strains like B. elkanii use distinct fucose methylations (2-O-methyl-L-fucose) for alternative hosts. Gene duplication events—such as multiple nodD regulators (e.g., nodD1 activator vs. nodD2 repressor)—enable strain-specific responses to diverse legume flavonoids, broadening host adaptability [1] [3].

B. Coevolution with Symbiotic Islands

Nod Bj-V biosynthetic genes reside on chromosomal symbiotic islands characterized by:

  • Low GC content (~52% vs. 64% core genome).
  • Flanking transposases and insertion sequences promoting horizontal gene transfer (HGT).Comparative genomics confirms these islands were acquired via HGT, with nod and nif/fix genes co-inherited as functional modules. Intriguingly, type III secretion system (T3SS) genes frequently colocalize with nod clusters in Bradyrhizobium, suggesting synergistic evolution between NF-dependent and NF-independent infection strategies [2].

Table 3: Evolutionary Dynamics of Nod Factor Genes in Bradyrhizobia

Evolutionary MechanismImpact on Nod Factor DiversityGenomic Evidence
Gene DuplicationParalogous nodA/nodD genes enable substrate flexibility (e.g., Bradyrhizobium sp. DOA9)Duplicated nodA1/nodA2 with divergent acyl specificity [3]
Horizontal Gene TransferAcquisition of nodZ/nodS in B. japonicum enabling methylfucose synthesisSymbiotic islands with aberrant GC content and transposases [2]
Regulatory Co-optionnod gene expression linked to T3SS effectors (e.g., nop) via shared ttsI promotersConserved nod-box and tts-box motifs in symbiotic islands [2]
Pathway DegenerationLoss of nodABC in photosynthetic Bradyrhizobium strains (e.g., ORS278)nod genes absent; T3SS-dependent nodulation of Aeschynomene [2] [10]

C. Deep Homology with Mycorrhizal Signaling

The LysM receptors perceiving Nod Bj-V (e.g., NFR5) evolved from chitin innate immunity receptors. In non-legumes like Parasponia, orthologous receptors (e.g., PaNFP) mediate both mycorrhizal and rhizobial symbioses, suggesting Nod factors co-opted ancient signaling pathways for arbuscular mycorrhizae [4]. This explains why some legumes (e.g., Aeschynomene) exhibit NF-independent nodulation via T3SS effectors—an evolutionary "shortcut" bypassing NF receptor specificity [2] [10].

Properties

CAS Number

163181-91-7

Product Name

Nod factor V, Bradyrhizobium japonicum

Molecular Formula

C21H25NO5S

Synonyms

Nod factor V, Bradyrhizobium japonicum

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